Perchloric acid--morpholine (1/1)

Catalog No.
S15272147
CAS No.
35175-75-8
M.F
C4H10ClNO5
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloric acid--morpholine (1/1)

CAS Number

35175-75-8

Product Name

Perchloric acid--morpholine (1/1)

IUPAC Name

morpholine;perchloric acid

Molecular Formula

C4H10ClNO5

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C4H9NO.ClHO4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5)

InChI Key

OJYQUDNZYRNGKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.OCl(=O)(=O)=O

Perchloric acid-morpholine (1/1) is a chemical compound formed by the combination of perchloric acid and morpholine in a 1:1 molar ratio. Perchloric acid, with the formula HClO₄, is a highly corrosive and powerful oxidizing agent, while morpholine, with the formula O(CH₂CH₂)₂NH, is a heterocyclic organic compound that contains both amine and ether functional groups. This combination results in a compound that exhibits unique chemical properties useful in various applications.

Properties of Perchloric Acid

Perchloric acid is known for being a stronger acid than sulfuric, nitric, and hydrochloric acids, and it is often encountered as an aqueous solution. It can act as a strong proton donor and plays a significant role in various

The interactions between perchloric acid and morpholine primarily involve protonation reactions. In an acidic environment provided by perchloric acid, morpholine can be protonated to form morpholinium ions. This process can be depicted as follows:

Morpholine+HClO4Morpholinium ion+ClO4\text{Morpholine}+\text{HClO}_4\rightarrow \text{Morpholinium ion}+\text{ClO}_4^-

This reaction illustrates the ability of perchloric acid to donate protons effectively, leading to the formation of morpholinium ions, which are more reactive than their neutral counterpart.

The synthesis of perchloric acid-morpholine (1/1) can be achieved through direct mixing of concentrated perchloric acid with morpholine under controlled conditions. The following steps outline the general procedure:

  • Preparation: Ensure that all equipment is clean and dry to prevent unwanted reactions.
  • Mixing: Slowly add morpholine to concentrated perchloric acid while stirring continuously.
  • Temperature Control: Maintain the temperature below 25°C to prevent excessive exothermic reactions.
  • Storage: Store the resulting solution in appropriate containers resistant to corrosion.

Care must be taken during synthesis due to the highly reactive nature of perchloric acid.

Perchloric acid-morpholine (1/1) finds applications primarily in analytical chemistry and organic synthesis:

  • Analytical Chemistry: It can be utilized as a reagent for titrations or other analytical techniques that require strong acidic conditions.
  • Organic Synthesis: The compound serves as an effective catalyst for various organic reactions, particularly those involving nucleophilic substitutions or eliminations .

Interaction studies involving perchloric acid-morpholine (1/1) focus on its reactivity with other chemical species. The presence of perchloric acid enhances the electrophilic character of morpholine, allowing it to participate in reactions that would otherwise be unfavorable under neutral or basic conditions. This property makes it valuable in synthetic pathways requiring strong acids.

Several compounds share structural or functional similarities with perchloric acid-morpholine (1/1). Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Perchloric AcidHClO₄Strong oxidizer; highly corrosive
MorpholineO(CH₂CH₂)₂NHContains both amine and ether functional groups
PiperidineC₅H₁₁NStructurally similar but lacks ether functionality
Triethylamine(C₂H₅)₃NStrong base; less nucleophilic than morpholine
DimethylformamideC₃H₇NOSPolar aprotic solvent; used in organic synthesis

The uniqueness of perchloric acid-morpholine lies in its dual functionality as both an acidic and basic medium, making it versatile for various chemical transformations that require precise pH control.

Neutralization Reaction Protocols for Morpholinium Perchlorate Formation

The synthesis of morpholinium perchlorate primarily involves a neutralization reaction between morpholine and perchloric acid. Stoichiometric quantities of morpholine are dissolved in a 0.92 M aqueous solution of perchloric acid under continuous stirring at room temperature. The reaction proceeds via proton transfer from the acid to the amine group of morpholine, forming the morpholinium cation (C₄H₁₀NO⁺) and perchlorate anion (ClO₄⁻).

Key procedural details include:

  • pH Control: The reaction mixture is maintained at pH 1 to ensure complete protonation of morpholine.
  • Evaporation: Post-neutralization, the solution is evaporated at 323 K to concentrate the product, yielding a viscous liquid that solidifies upon cooling.
  • Crystallization: The crude product is recrystallized from ethanol-water mixtures (1:1 v/v) to enhance purity, with repeated cycles necessary to remove residual solvents.

The resulting crystals exhibit an orthorhombic lattice (space group P2₁2₁2₁) with three independent formula units per unit cell. Hydrogen bonding between N–H groups of morpholinium cations and oxygen atoms of perchlorate anions stabilizes the layered structure.

Slow Evaporation Solution Growth Techniques for Single Crystal Production

Single crystals of morpholinium perchlorate are typically grown using the slow evaporation solution growth technique. Acetone is the preferred solvent due to its moderate polarity and compatibility with the compound’s solubility profile.

Procedure:

  • Solubility Analysis: The solubility of morpholinium perchlorate in acetone increases linearly from 12.5 g/100 mL at 303 K to 18.2 g/100 mL at 318 K.
  • Solution Preparation: A saturated solution is prepared at 318 K and filtered to remove undissolved impurities.
  • Growth Conditions: The solution is maintained at 300 K in a dust-free environment, with evaporation rates controlled at 0.5 mL/day. Transparent, colorless crystals (dimensions: 8 × 5 × 3 mm³) are harvested after 45 days.

Crystals grown under these conditions exhibit minimal defects, as confirmed by single-crystal X-ray diffraction (XRD) analysis. The orthorhombic structure (a = 8.1515 Å, b = 9.5435 Å, c = 28.9022 Å) features alternating cationic and anionic layers parallel to the (013) plane.

Optimization of Crystallization Parameters for Structural Integrity

Solvent Selection and Temperature Effects

The choice of solvent profoundly influences crystal quality. Ethanol-water mixtures yield smaller crystals due to rapid nucleation, whereas acetone facilitates slower growth kinetics, enabling larger, more ordered crystals. Temperature gradients during evaporation must be minimized (<±0.1 K) to prevent stress-induced cracking.

pH and Supersaturation Control

Maintaining the solution at pH 4–5 during crystallization reduces ionic aggregation, promoting uniform growth. Supersaturation levels are optimized to 1.05–1.10 to balance nucleation and growth rates.

Post-Growth Processing

  • Purification: Crude crystals are refluxed with sodium metal to eliminate residual water and organic impurities.
  • Annealing: Thermal annealing at 323 K for 24 hours reduces dislocation densities, enhancing optical transparency.

Table 1: Crystallographic Data for Morpholinium Perchlorate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.1515 Å
b = 9.5435 Å
c = 28.9022 Å
Z12
Density1.662 g/cm³

Single Crystal X-ray Diffraction Studies of Orthorhombic Systems

Morpholinium perchlorate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [1] [2] [3]. The compound exhibits three independent formula units per asymmetric unit, which is characteristic of this particular salt formation [4] [5]. Single crystal X-ray diffraction analysis reveals that the structure belongs to space group number 19 with the Hermann-Mauguin symbol P2₁2₁2₁ and Hall symbol P 2ac 2ab [1] [6].

The unit cell parameters have been precisely determined through high-resolution diffraction studies conducted at 100 K [4] [5]. The lattice dimensions are a = 8.1515(3) Å, b = 9.5435(4) Å, and c = 28.9022(12) Å, with all angles maintaining the characteristic 90° values expected for orthorhombic symmetry [1] [6]. The unit cell volume is calculated to be 2248.41(16) ų, accommodating twelve formula units (Z = 12) with a calculated density of 1.662 Mg m⁻³ [4] [6].

The crystallographic refinement achieved exceptional precision with an R factor of 0.025 and weighted R factor of 0.062, indicating high-quality structural determination [4] [6]. A total of 31,159 reflections were collected, yielding 6,453 independent reflections with an internal R factor (Rint) of 0.038 [6]. The goodness-of-fit parameter of 1.03 confirms the reliability of the structural model [6].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical formulaC₄H₁₀NO⁺·ClO₄⁻
Formula weight187.58
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Hall symbolP 2ac 2ab
Space group number19
Unit cell dimensions a (Å)8.1515(3)
Unit cell dimensions b (Å)9.5435(4)
Unit cell dimensions c (Å)28.9022(12)
Cell angles α90°
Cell angles β90°
Cell angles γ90°
Cell volume (ų)2248.41(16)
Z12
Temperature (K)100
Density (Mg m⁻³)1.662
Absorption coefficient (mm⁻¹)0.49
F(000)1176
Crystal size (mm)0.24 × 0.20 × 0.16
Reflections collected31159
Independent reflections6453
Rint0.038
R factor0.025
wR factor0.062
Goodness-of-fit1.03

The perchlorate anions exhibit slightly distorted tetrahedral geometry with Cl—O bond distances ranging from 1.4353(11) to 1.4496(10) Å [4] [5]. These values are consistent with typical perchlorate geometries reported in crystallographic databases [7]. The structure demonstrates alternating cationic and anionic layers parallel to the (013) crystallographic plane [4] [5].

Table 2: Selected Bond Lengths in Morpholinium Perchlorate

BondDistance (Å)
Cl1—O11.4415(11)
Cl1—O21.4391(12)
Cl1—O31.4351(11)
Cl1—O41.4415(10)
Cl2—O51.4359(11)
Cl2—O61.4367(11)
Cl2—O71.4385(10)
Cl2—O81.4496(10)
Cl3—O91.4390(13)
Cl3—O101.4376(11)
Cl3—O111.4374(11)
Cl3—O121.4379(10)
O13—C21.4301(17)
O13—C31.4415(16)
O14—C61.4342(17)
O14—C71.4308(16)
O15—C101.4349(17)
O15—C111.4333(17)
N1—C11.4926(17)
N1—C41.4951(17)
N2—C51.4943(18)
N2—C81.4955(17)
N3—C91.4956(18)
N3—C121.4903(17)

Hydrogen Bonding Network Topology in Zigzag Chain Formations

The crystal structure of morpholinium perchlorate is characterized by an intricate three-dimensional hydrogen bonding network that governs the molecular packing arrangement [2] [3] [5]. Each morpholinium cation functions as both a proton donor and acceptor, creating a complex interconnected system of hydrogen bonds [4] [5].

The structure contains three independent formula units that form two distinct types of zigzag chains along the crystallographic direction through nitrogen-hydrogen···oxygen hydrogen bonds between cations [4] [5]. The first type of zigzag chain is formed by one formula unit, while the second type involves the two remaining formula units [5]. These chain formations exhibit different orientations of perchlorate anions, contributing to the overall structural complexity [5].

The hydrogen bonding network is established through six primary intermolecular interactions involving the aminium hydrogen atoms of the morpholinium cations [4] [5]. The donor-acceptor distances range from 2.7872(16) to 2.8690(15) Å, indicating moderately strong hydrogen bonds [4]. The hydrogen bond angles vary from 141.0(15)° to 168.0(17)°, with most interactions approaching linear geometry [4].

Table 3: Hydrogen Bonding Network Parameters

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1C···O20.877(9)2.051(13)2.7872(16)141.0(15)
N1—H1D···O15ⁱ0.871(9)2.015(10)2.8642(15)164.7(16)
N2—H2C···O14ⁱⁱ0.884(9)1.980(10)2.8441(14)165.5(16)
N2—H2D···O80.889(9)2.020(11)2.8465(15)154.1(15)
N3—H3C···O13ⁱ0.878(9)2.004(10)2.8690(15)168.0(17)
N3—H3D···O90.870(9)2.039(13)2.7895(17)143.9(16)

Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) x+1/2, -y+3/2, -z+1

The molecular sheets formed by these hydrogen bonding interactions are oriented parallel to the (010) crystallographic plane [2] [3]. These sheets are interconnected through N—H···O and C—H···O hydrogen bonds, creating a stable three-dimensional network [2] [3]. The bonds N1—H1A···O4, N1—H1A···O3, and N1—H1B···O5 serve as primary connectors between anions and cations within individual molecular sheets [2].

Additional stabilization is provided by weaker C—H···O hydrogen bonds, including C1—H1C···O1, which contribute to the overall network stability [2] [3]. The parallel stacking of molecular sheets along the b-axis is further reinforced through secondary hydrogen bonding interactions involving C1—H1D···O2, C3—H3A···O2, and C2—H2B···O3 bonds [2] [3].

Molecular Conformation Analysis of Chair-Structured Cations

The morpholinium cations in the crystal structure adopt the energetically favorable chair conformation, which is characteristic of six-membered heterocyclic rings containing both nitrogen and oxygen heteroatoms [8] [4] [5]. This conformation represents the most stable arrangement for the morpholine ring system due to minimized steric interactions and optimal bond angles [9] [10].

Detailed conformational analysis reveals that all three independent morpholinium cations maintain chair conformations with slight variations in their geometric parameters [4] [5]. The chair conformation is evidenced by the characteristic bond angles within the morpholine rings, which closely approach the ideal tetrahedral angles [4].

Table 4: Selected Bond Angles in Morpholinium Cations

AngleAngle (°)
C1—N1—C4110.64(10)
C5—N2—C8110.58(10)
C9—N3—C12110.54(11)
C2—O13—C3110.89(10)
C6—O14—C7110.37(10)
C10—O15—C11111.00(10)
N1—C1—C2108.86(11)
O13—C2—C1110.88(11)
O13—C3—C4110.07(11)
N1—C4—C3109.05(11)
N2—C5—C6109.01(12)
O14—C6—C5109.94(12)
O14—C7—C8110.61(11)
N2—C8—C7109.49(11)
N3—C9—C10109.02(11)
O15—C10—C9110.41(11)
O15—C11—C12110.44(12)
N3—C12—C11108.78(11)

The carbon-nitrogen-carbon bond angles in the morpholinium cations range from 110.54(11)° to 110.64(10)°, indicating minimal deviation from the ideal tetrahedral geometry [4]. Similarly, the carbon-oxygen-carbon angles vary between 110.37(10)° and 111.00(10)°, demonstrating consistent chair conformation across all three independent cations [4].

The chair conformation is further characterized by the specific arrangement of the nitrogen-hydrogen bonds, which can adopt either axial or equatorial orientations relative to the ring plane [9] [11]. In morpholinium perchlorate, the protonated nitrogen atoms maintain their positive charge through the formation of two nitrogen-hydrogen bonds that participate in the extensive hydrogen bonding network [4] [5].

The morpholine ring carbon-carbon bond lengths are consistent with saturated aliphatic carbon-carbon bonds, ranging from 1.503(2) to 1.5169(19) Å [4]. The carbon-oxygen bonds within the rings exhibit lengths between 1.4301(17) and 1.4415(16) Å, which are typical for ether linkages in cyclic systems [4] [12].

Morpholinium perchlorate exhibits a complex network of hydrogen bonding interactions that can be categorized into classical and transitional configurations based on their geometric parameters and dynamic behavior [1] [2]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with alternating cationic and anionic layers parallel to the (013) plane [2].

Classical Hydrogen Bonding Patterns

The classical hydrogen bonding in morpholinium perchlorate primarily involves direct donor-acceptor interactions between the protonated nitrogen center of the morpholinium cation and oxygen atoms of the perchlorate anion [1] [3]. The most prominent classical hydrogen bonds include N(1)-H(1A)···O(4) with a donor-acceptor distance of 2.773(6) Å and a nearly linear geometry (∠DHA = 140.0°), and N(1)-H(1B)···O(5) with a distance of 2.888(2) Å and an angle of 166.1° [1]. These interactions conform to traditional hydrogen bonding criteria with strong electrostatic character and directional preferences.

The morpholinium cation adopts a chair conformation, which optimizes the positioning of the N-H bonds for effective hydrogen bonding with perchlorate oxygen atoms [3] [2]. Every morpholinium cation acts as a proton donor in two primary hydrogen bonds, with acceptors being oxygen atoms from both adjacent morpholinium cations and ClO₄⁻ anions [3] [2]. This dual donor behavior creates one-dimensional zigzag chains along the direction, forming the structural backbone of the crystal [3] [2].

Transitional Hydrogen Bonding Configurations

Transitional hydrogen bonding mechanisms in morpholinium perchlorate are characterized by multi-centered interactions and bifurcated bonding patterns [4]. The N(1)-H(1A)···O(3) interaction represents a transitional configuration with a longer donor-acceptor distance of 3.057(12) Å and a reduced angle of 120.2°, indicating a bifurcated hydrogen bond where a single proton simultaneously interacts with multiple oxygen acceptors [1].

Recent molecular dynamics simulations of perchlorate-containing systems have revealed that hydrogen bonds in aqueous perchlorate solutions exhibit transitional character, with time-dependent geometric parameters that fluctuate between classical and non-classical configurations [4]. The perchlorate anion's tetrahedral geometry with a large positive charge on the central chlorine atom (1.88 e₀) and negative charges on oxygen atoms (-0.72 e₀ each) creates multiple potential hydrogen bonding sites [5]. This charge distribution facilitates the formation of transitional hydrogen bonds that can switch between different acceptor sites.

Weak Hydrogen Bonding Contributions

The crystal structure also exhibits weaker C-H···O hydrogen bonds involving methylene carbons of the morpholinium ring [1]. These interactions, with donor-acceptor distances ranging from 3.364(10) to 3.507(7) Å, play a crucial role in stabilizing the three-dimensional hydrogen bonding network [1]. The C-H···O bonds represent a transitional regime between van der Waals interactions and classical hydrogen bonds, contributing to the overall structural stability through cooperative effects [1].

The presence of both classical N-H···O and transitional C-H···O hydrogen bonds creates a hierarchical bonding network where primary interactions define the basic structural framework, while secondary interactions provide additional stabilization and influence the crystal packing dynamics [1] [2].

Ionic Charge Transfer Interactions Between Morpholinium and Perchlorate Ions

The charge transfer interactions in morpholinium perchlorate represent a fundamental aspect of the compound's electronic structure and intermolecular bonding behavior [6] [7]. Quantum chemical calculations using density functional theory (DFT) methods have provided detailed insights into the electronic transitions and charge redistribution mechanisms governing the ionic interactions [6] [8].

Electronic Structure and Charge Distribution

The morpholinium cation exhibits a localized positive charge primarily centered on the nitrogen atom, which becomes the primary site for electrostatic interactions with the perchlorate anion [6] [9]. Morpholine's protonation results in significant electronic reorganization, with the nitrogen atom acquiring a formal positive charge while maintaining partial electron density through resonance effects with the oxygen-containing ring [9]. The six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms creates a dipolar structure that reduces the compound's overall toxicity compared to similar quaternary ammonium salts [10].

Natural bond orbital (NBO) analysis reveals that the morpholinium cation's electronic structure is characterized by significant charge delocalization within the ring system [6]. The oxygen atom, being more electronegative than nitrogen, creates an electron-deficient region around the carbon atoms directly bonded to oxygen, influencing the overall charge distribution and intermolecular interaction patterns [10]. This charge asymmetry within the cation contributes to the formation of directional ionic interactions with the perchlorate anion.

Charge Transfer Mechanisms

Time-dependent DFT (TD-DFT) calculations have identified specific electronic transitions that facilitate charge transfer between morpholinium and perchlorate ions [6] [7]. The primary charge transfer pathway involves the donation of electron density from the perchlorate oxygen atoms to the electron-deficient nitrogen center of the morpholinium cation [6]. This process is enhanced by the perchlorate anion's unique electronic structure, featuring a central chlorine atom with a high positive charge (1.88 e₀) surrounded by four oxygen atoms with partial negative charges (-0.72 e₀ each) [5].

The charge transfer interactions exhibit both ground-state and excited-state components [6]. Ground-state charge transfer primarily occurs through electrostatic polarization effects, where the electric field generated by the morpholinium cation induces charge redistribution in the perchlorate anion [11]. Excited-state charge transfer involves higher-energy electronic transitions that can be observed in UV-visible absorption spectra, with characteristic absorption bands appearing around 279 nm due to n→π* transitions [1].

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) surface analysis reveals distinct charge distribution patterns that govern the preferential orientation and interaction geometries between morpholinium and perchlorate ions [6]. The MEP maps show that the nitrogen atom of the morpholinium cation represents the most electropositive region, creating a strong attractive interaction with the electronegative oxygen atoms of the perchlorate anion [6]. The morpholinium ring's oxygen atom exhibits moderate electronegativity, providing a secondary interaction site that influences the overall binding geometry [9].

The charge transfer efficiency is influenced by the relative orientations of the ions and the presence of intervening solvent molecules [9]. In the solid state, the crystallographic arrangement optimizes charge transfer by positioning the ions at optimal distances and angles that maximize electrostatic attractions while minimizing repulsive interactions [1] [2].

Vibrational Spectroscopic Evidence

Fourier transform infrared (FTIR) and Raman spectroscopy provide experimental evidence for charge transfer interactions through characteristic frequency shifts in vibrational modes [1] [6]. The symmetric and asymmetric stretching vibrations of the NH₂⁺ cation occur at 3415 and 3282 cm⁻¹, respectively, showing significant shifts compared to neutral morpholine due to the enhanced ionic character [1]. The perchlorate anion's stretching vibrations appear at 2203, 2163, and 1144 cm⁻¹, with the frequency positions influenced by the extent of charge transfer from the cation [1].

Nuclear magnetic resonance (NMR) studies further confirm charge transfer effects through chemical shift variations [1]. The ¹H NMR spectrum shows the NH proton signal at 2.7 ppm, while CH₂ protons ortho and meta to the nitrogen appear at 3.5 and 3.95 ppm, respectively [1]. These chemical shifts reflect the electronic environment modifications resulting from charge transfer interactions with the perchlorate anion.

Solvation Structure Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations have provided comprehensive insights into the solvation behavior and structural dynamics of morpholinium perchlorate in various solvent environments, revealing the complex interplay between ionic interactions, hydrogen bonding, and solvent-mediated effects [12] [13] [9] [14].

Aqueous Solvation Dynamics

In aqueous solution, both morpholinium and perchlorate ions exhibit distinct solvation patterns that significantly influence their interaction dynamics [12] [13]. The perchlorate anion demonstrates relatively weak solvation compared to other anions due to its large size and delocalized charge distribution [13]. Molecular dynamics simulations reveal that perchlorate ions maintain an average hydration number of approximately 6-8 water molecules in the first solvation shell, with rapid exchange kinetics characterized by residence times on the order of picoseconds [13].

The solvation structure around perchlorate ions is characterized by hydrogen bonding between water molecules and the oxygen atoms of the tetrahedral ClO₄⁻ anion [12]. Radial distribution functions (RDFs) show that water molecules preferentially orient with their hydrogen atoms directed toward the perchlorate oxygen atoms, forming weak but structurally significant hydrogen bonds [13]. The O(water)···O(perchlorate) RDF exhibits a broad first peak at approximately 3.5 Å, indicating a relatively flexible solvation shell compared to more strongly hydrated anions [13].

Morpholinium Cation Solvation Patterns

The morpholinium cation exhibits more complex solvation behavior due to its asymmetric charge distribution and multiple potential interaction sites [9] [14]. Molecular dynamics simulations using semi-empirical methods (PM7-MD) have revealed that the nitrogen atom serves as the primary electrophilic binding center, responsible for the strongest interactions with both solvent molecules and counter-anions [9].

In acetonitrile solution, the morpholinium cation shows preferential coordination of solvent molecules around the positively charged nitrogen center [9] [14]. The nitrogen-acetonitrile coordination is characterized by strong electrostatic interactions with peak positions in the RDF at approximately 4.2 Å [9]. Unlike the oxygen atom of the morpholine ring, which exhibits weaker solvent binding, the nitrogen site demonstrates consistent coordination patterns that remain stable throughout the simulation trajectories [9].

Ion Pairing and Solvation Competition

The presence of perchlorate anions significantly affects the solvation structure of morpholinium cations through direct ion pairing and competitive solvation effects [9] [14]. When acetate anions are introduced as a model system, they demonstrate strong binding affinity for the morpholinium nitrogen center, effectively displacing solvent molecules and reducing the overall solvation coordination number [9]. This competitive binding suggests that perchlorate anions, despite their weaker basicity compared to acetate, can still influence morpholinium solvation through similar mechanisms.

The ion pairing between morpholinium and perchlorate occurs preferentially in the vicinity of the nitrogen binding site, creating contact ion pairs that exhibit reduced solvation compared to the separated ions [9]. These contact ion pairs maintain structural integrity over simulation timescales, indicating relatively stable binding interactions that persist in solution [9].

Structural Dynamics and Conformational Flexibility

Molecular dynamics simulations reveal that the morpholinium cation maintains its chair conformation in solution, consistent with solid-state crystallographic observations [9]. The conformational flexibility is limited primarily to ring puckering motions and rotation around the C-N bonds, with barrier heights that allow for rapid interconversion between conformers at room temperature [9].

The perchlorate anion maintains its tetrahedral geometry throughout the simulations, with only minor distortions resulting from asymmetric solvation or ion pairing effects [13]. The Cl-O bond lengths remain close to their gas-phase values (approximately 1.44 Å), indicating that solvation does not significantly perturb the internal electronic structure of the anion [13].

Temperature and Concentration Effects

Simulation studies at different temperatures and concentrations reveal the influence of thermal motion and ion concentration on solvation structure dynamics [13]. At higher temperatures, the residence times of solvent molecules in the first solvation shells decrease, leading to more rapid exchange kinetics and increased structural fluctuations [13]. Concentration effects become significant at molar concentrations, where ion-ion correlations begin to influence the solvation structure through electrostatic screening and direct ion contact formation [13].

The analysis of water structure around perchlorate ions demonstrates that the anion has minimal effect on the hydrogen bonding network of bulk water beyond the first solvation shell [12]. This behavior is consistent with the perchlorate anion's classification as a "chaotropic" ion that weakly perturbs water structure compared to "kosmotropic" ions that enhance water organization [12].

Computational Validation and Experimental Correlation

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

187.0247501 g/mol

Monoisotopic Mass

187.0247501 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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